molecular formula C25H20ClFO2PS+ B15180430 3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride CAS No. 31362-37-5

3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride

Cat. No.: B15180430
CAS No.: 31362-37-5
M. Wt: 469.9 g/mol
InChI Key: XWXRVSOVPRJNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride: is a chemical compound that features a sulfonyl fluoride group, a triphenylphosphoranyl group, and a chloro-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with triphenylphosphine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Chloro-4-methylbenzenesulfonyl chloride+Triphenylphosphine3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride\text{3-Chloro-4-methylbenzenesulfonyl chloride} + \text{Triphenylphosphine} \rightarrow \text{this compound} 3-Chloro-4-methylbenzenesulfonyl chloride+Triphenylphosphine→3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis method, ensuring strict control over reaction conditions to maintain product purity and yield. This includes maintaining anhydrous conditions and using high-purity reagents.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphorus atom in the triphenylphosphoranyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, or sulfonate thioesters.

    Oxidation and Reduction Products: These reactions can lead to various oxidized or reduced forms of the compound, altering the oxidation state of the phosphorus atom.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.

Biology and Medicine:

    Enzyme Inhibition: The sulfonyl fluoride group can act as an irreversible inhibitor of serine proteases, making the compound useful in biochemical studies.

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of advanced materials with specific chemical properties.

    Chemical Manufacturing: It serves as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its interaction with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with amino acid residues in proteins, particularly serine residues in enzymes. This results in the irreversible inhibition of enzyme activity.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 3-Chloro-4-methylbenzenesulfonyl chloride
  • Triphenylphosphine derivatives

Uniqueness: 3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a triphenylphosphoranyl group

Properties

CAS No.

31362-37-5

Molecular Formula

C25H20ClFO2PS+

Molecular Weight

469.9 g/mol

IUPAC Name

(2-chloro-4-fluorosulfonylphenyl)methyl-triphenylphosphanium

InChI

InChI=1S/C25H20ClFO2PS/c26-25-18-24(31(27,28)29)17-16-20(25)19-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2/q+1

InChI Key

XWXRVSOVPRJNQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)S(=O)(=O)F)Cl)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.